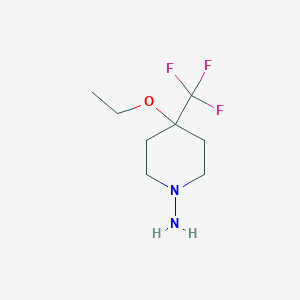

4-Ethoxy-4-(trifluoromethyl)piperidin-1-amine

Description

Properties

IUPAC Name |

4-ethoxy-4-(trifluoromethyl)piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2O/c1-2-14-7(8(9,10)11)3-5-13(12)6-4-7/h2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJLXYWWLFVALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(CC1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Perfluoroalkylation and Amination

A notable method involves the use of perfluoroalkanesulfinates (such as CF3SO2Na) as trifluoromethyl radical sources. In a typical procedure, a reaction vessel is charged with CF3SO2Na, triphenylphosphine (PPh3), and diphenylphosphoryl chloride (Ph2PCl), followed by addition of a piperidine derivative dissolved in acetonitrile. The mixture is stirred at moderate temperatures (around 50 °C) for a short time to initiate the trifluoromethylation. Subsequently, silver fluoride (AgF) is added to promote further transformation, and the reaction is continued for several hours. After workup and purification (e.g., column chromatography), the trifluoromethylated amine product is obtained.

This method is advantageous for its operational simplicity and mild conditions but requires careful handling of reagents and control of stoichiometry.

Enantioselective Reduction and Resolution Approaches

For chiral versions or optically active forms of related trifluoromethylated amines, asymmetric hydrogenation of prochiral enamines using transition metal catalysts (such as rhodium complexes with chiral phosphine ligands) is employed. These catalysts enable high enantiomeric excess (>90% e.e.) under high-pressure hydrogenation conditions. Examples of catalysts include R,S-t-butyl Josiphos and other chiral bisphosphine ligands.

Resolution of racemic mixtures using chiral resolving agents such as dibenzoyl-L-tartaric acid or di-p-tolyl-L-tartaric acid is also reported. Repeated recrystallization of diastereomeric salts allows enrichment of the desired enantiomer to 85-90% purity.

Enzymatic Reduction Routes

Enzymatic catalysis offers an environmentally friendly alternative for the preparation of chiral trifluoromethylated amines. Enzymes provide stereo-selective reduction of key intermediates, producing single enantiomers with high chiral purity without the need for chiral chromatography. This approach reduces costs and environmental impact compared to metal-catalyzed hydrogenations.

Multi-Step Synthesis via Halohydrin and Cyanohydrin Intermediates

Another synthetic route involves the reaction of (S)-epihalohydrin with metalated trifluorophenyl derivatives to form halohydrins, which are then converted to cyanohydrins through nucleophilic substitution with cyanide anions. Subsequent hydrolysis and amidation steps yield intermediates that can be cyclized or further functionalized to obtain the target amine.

This method is more complex but allows for precise control over stereochemistry and functional group placement.

Comparative Data Table of Preparation Methods

| Method Type | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| One-Pot Perfluoroalkylation | CF3SO2Na, PPh3, Ph2PCl, AgF | 50 °C, 5-6 h, MeCN solvent | Mild conditions, operationally simple | Requires handling of silver salts and phosphines |

| Asymmetric Hydrogenation | Rhodium complexes with chiral phosphine ligands | High pressure H2, special catalysts | High enantiomeric purity (>90% e.e.) | Expensive catalysts, high pressure required |

| Resolution with Chiral Acids | Dibenzoyl-L-tartaric acid, di-p-tolyl-L-tartaric acid | Recrystallization steps | Effective enantiomer separation | Multiple recrystallizations needed |

| Enzymatic Reduction | Specific reductase enzymes, NADH cofactors | Mild, aqueous conditions | Environmentally friendly, cost-effective | Enzyme availability and stability |

| Multi-Step Halohydrin/Cyanohydrin Route | (S)-Epihalohydrin, metalated trifluorophenyl, cyanide | Multiple steps, various solvents | Precise stereochemical control | Complex, time-consuming |

Detailed Research Findings and Notes

The one-pot trifluoromethylation and amination method using perfluoroalkanesulfinates is supported by experimental data showing good yields and purity after chromatographic purification.

Transition metal-catalyzed asymmetric hydrogenation is well documented for producing chiral trifluoromethylated amines with high enantiomeric excess, employing catalysts such as Rhodium complexes with chiral bisphosphine ligands. These methods require high-pressure hydrogenation equipment and careful catalyst handling.

Resolution techniques using tartaric acid derivatives are effective for isolating enantiomerically enriched compounds but involve multiple recrystallization steps and solvent management.

Enzymatic reduction methods provide a greener alternative with high stereoselectivity, reducing the need for chiral resolution. The use of nicotinamide co-factors (NADH, NADPH) is common in these biocatalytic processes.

Multi-step synthetic routes involving halohydrin and cyanohydrin intermediates allow for the introduction of trifluoromethyl and ethoxy groups with stereochemical control but are more labor-intensive and require careful intermediate purification.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-(trifluoromethyl)piperidin-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or trifluoromethyl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol for ethoxylation.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

4-Ethoxy-4-(trifluoromethyl)piperidin-1-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the development of derivatives with tailored properties.

Key Reactions:

- Oxidation: Can yield oxo derivatives useful in further synthetic applications.

- Reduction: Potentially transforms into less oxidized forms, expanding its utility.

- Substitution: The amino group can participate in diverse substitution reactions, leading to novel compounds with varied biological activities.

Research indicates that this compound exhibits significant biological activities. Its structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors.

Potential Applications:

- Antitumor Activity: Preliminary studies have shown that derivatives of this compound may induce apoptosis in cancer cells. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines, indicating a promising avenue for anticancer drug development.

| Compound Name | Biological Activity | IC50/EC50 Values |

|---|---|---|

| This compound | Potential enzyme inhibition | Not yet determined |

| CFI-400945 (similar structure) | Effective inhibitor of HCT116 tumor growth | IC50 < 10 nM |

| Compound 5e (related compounds) | Potent cytotoxic agent against cancer cell lines | IC50 < 5 μM |

Neuropharmacological Research

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Ongoing research is exploring its effects on anxiety and mood disorders through receptor binding studies.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, which can alter their activity and lead to therapeutic outcomes.

Industrial Applications

In addition to its pharmaceutical potential, this compound is also being explored for use in developing new materials with enhanced properties. The trifluoromethyl group is known to improve the stability and reactivity of compounds, making them suitable for various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

Cytotoxicity Studies:

Research has documented its effectiveness against specific cancer cell lines, demonstrating significant promise as an anticancer agent.

Antimicrobial Activity:

Compounds derived from similar piperidine structures have shown antimicrobial properties, suggesting that this compound could also be effective against certain bacterial strains.

A comparative analysis shows that while this compound is still under investigation, its derivatives are already yielding promising results in terms of biological activity and potential therapeutic applications.

| Compound Name | Biological Activity | IC50/EC50 Values |

|---|---|---|

| This compound | Potential enzyme inhibition | Not yet determined |

| Related piperidine derivatives | Anticancer activity | IC50 values in nanomolar range |

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-(trifluoromethyl)piperidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various biological macromolecules, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Routes : The ethoxy-CF₃ analog may be synthesized via reductive amination or nucleophilic substitution, contrasting with photoredox methods used for difluoroalkylated analogs .

- Solubility : Dihydrochloride salts (e.g., CAS 1909319-83-0) improve aqueous solubility, whereas the ethoxy analog’s free base may require formulation optimization .

- Bioactivity: While UDD’s dual CF₃ groups are critical for enzyme inhibition, the ethoxy-CF₃ analog’s ether linkage could offer novel hydrogen-bonding interactions in undiscovered targets.

Biological Activity

4-Ethoxy-4-(trifluoromethyl)piperidin-1-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3N. The trifluoromethyl group is a notable feature that contributes to the compound's lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.

- Anticancer Activity : Preliminary findings indicate potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group may enhance binding affinity to receptors or enzymes involved in critical signaling pathways.

Anticancer Studies

A study highlighted the compound's efficacy in inducing apoptosis in hypopharyngeal tumor cells (FaDu model). The results indicated a cytotoxic effect that was superior to the reference drug bleomycin, suggesting that structural modifications in piperidine derivatives can lead to improved anticancer activity .

Antimicrobial Activity

Another investigation focused on the antimicrobial potential of piperidine derivatives, including this compound. The compound demonstrated significant activity against various bacterial strains, supporting its development as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anticancer | Induces apoptosis in FaDu tumor cells | |

| Cytotoxicity | Higher than bleomycin |

Case Studies

Several case studies have been conducted to explore the pharmacological profile of piperidine derivatives. One notable case involved the synthesis and evaluation of various analogs, including this compound. These studies aimed to correlate structural features with biological activity, emphasizing the role of fluorinated groups in enhancing therapeutic efficacy .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 4-Ethoxy-4-(trifluoromethyl)piperidin-1-amine?

Answer: Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Alkylation : Introducing the ethoxy group via nucleophilic substitution.

- Trifluoromethylation : Using reagents like Togni’s reagent or Ruppert–Prakash reagent.

- Amine functionalization : Reductive amination or protection/deprotection strategies.

Q. Table 1: Comparison of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference Method |

|---|---|---|---|

| Alkylation | KOH, EtOH, 80°C, 12 h | 65–70 | Etherification |

| Trifluoromethylation | CF₃SiMe₃, CuI, DMF, 100°C, 24 h | 50–55 | Radical addition |

| Amine Protection | Boc₂O, DMAP, CH₂Cl₂, rt, 6 h | 85–90 | Standard protocol |

Optimization Tips : Use continuous flow reactors for trifluoromethylation to enhance efficiency .

Q. How can the structural integrity of this compound be validated?

Answer: Combine analytical techniques:

Q. Table 2: Key Spectral Data

Q. What stability assessments are critical for handling this compound in experimental settings?

Answer: Evaluate stability under:

- Temperature : Thermal gravimetric analysis (TGA) to determine decomposition points (>150°C recommended for storage) .

- Light : UV-Vis spectroscopy to assess photodegradation (store in amber vials if λ < 400 nm induces decay).

- pH : Solubility and stability tests in buffers (e.g., stable at pH 5–7 but hydrolyzes in strong acids/bases) .

Advanced Research Questions

Q. How can QSAR models guide structural modifications to enhance biological activity?

Answer: Quantitative Structure-Activity Relationship (QSAR) studies involve:

- Descriptor Calculation : Use software like MOE or Schrodinger to compute electronic (e.g., logP, H-bond donors) and steric parameters.

- Regression Analysis : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) with activity data .

- Validation : Leave-one-out cross-validation (LOO-CV) to avoid overfitting.

Example Finding : Trifluoromethyl groups enhance metabolic stability but reduce solubility; ethoxy substituents balance lipophilicity .

Q. How should researchers address contradictions in reported biological activity data?

Answer: Discrepancies may arise from:

- Assay Variability : Normalize data using positive controls (e.g., IC₅₀ values against reference inhibitors).

- Compound Purity : Re-evaluate batches via HPLC (≥95% purity required for reproducibility) .

- Model Systems : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent pharmacokinetics) results .

Q. Meta-Analysis Approach :

Aggregate datasets from PubChem/ChEMBL.

Apply statistical tools (e.g., ANOVA) to identify outliers.

Replicate key experiments under standardized conditions.

Q. What strategies improve the scalability of its synthesis for preclinical studies?

Answer:

- Flow Chemistry : Reduces reaction time and improves trifluoromethylation yields .

- Catalytic Systems : Use Pd/C or Ni catalysts for selective hydrogenation steps.

- Automation : Implement high-throughput screening for optimal solvent/reagent ratios.

Q. Table 3: Scalability Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low Trifluoromethyl Yield | Continuous flow reactors with CF₃I gas | |

| Purification Complexity | Simulated moving bed (SMB) chromatography |

Q. How can in silico modeling predict target interactions?

Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases).

- MD Simulations : GROMACS for assessing complex stability over 100 ns trajectories.

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the amine group) .

Case Study : Piperidine derivatives show affinity for σ receptors due to amine-π interactions .

Q. What methodologies assess metabolic stability in vivo?

Answer:

Q. How can synthon-based approaches design derivatives with improved properties?

Answer:

- Core Retention : Preserve the piperidine-amine scaffold for target binding.

- Substituent Libraries : Synthesize analogs with varied ethoxy/trifluoromethyl positions.

- Click Chemistry : Introduce triazole or amide spacers for modular derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.